5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
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Overview
Description
5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a trifluoromethyl group, a furan ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps, starting from readily available precursors. One common method involves the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups . The reaction conditions often include the use of a base such as piperidine and solvents like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the presence of the trifluoromethyl group and indole moiety suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-[(E)-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]methylideneamino]thiophene-3-carboxamide
- 5-[[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Uniqueness
The uniqueness of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C22H15F3N6O |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
5-methyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C22H15F3N6O/c1-31-17-8-3-2-7-16(17)19-20(31)27-21(30-28-19)29-26-12-15-9-10-18(32-15)13-5-4-6-14(11-13)22(23,24)25/h2-12H,1H3,(H,27,29,30)/b26-12+ |
InChI Key |
ZSECZMAIFWIEJE-RPPGKUMJSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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